molecular formula C8H5ClN2O2 B1597564 2-(5-Chloro-2-nitrophenyl)acetonitrile CAS No. 72301-65-6

2-(5-Chloro-2-nitrophenyl)acetonitrile

Cat. No. B1597564
Key on ui cas rn: 72301-65-6
M. Wt: 196.59 g/mol
InChI Key: RSTBSJBPGRATIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06410562B1

Procedure details

(5-Chloro-2-nitrophenyl)acetonitrile was prepared from 4-chloronitrobenzene and 4-chlorophenoxyacetonitrile according to procedure known in the art (M. Makosza, J. Winiarski, J. Org. Chem. 1984, 49, 1494). To a suspension of 13.8 g (0.1 mol) anhydrous potassium carbonate in 100 ml acetonitrile were added 100 mg 18-crown-6, 3.93 g (20.0 mmol) of (5-chloro-2-nitrophenyl)acetonitrile, and 4.15 g (21.95 mmol) 3-fluorobenzyl bromide, successively. It was stirred at room temperature overnight, and the solids were removed by filtration. The filtrate was concentrated under reduced pressure, and the residue was stirred with a small amount of ethanol to give the pale yellow crystalline title compound, which was collected by filtration, washed with cold ethanol, and dried in vacuo.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
13.8 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
100 mg
Type
reactant
Reaction Step Three
Quantity
3.93 g
Type
reactant
Reaction Step Three
Quantity
4.15 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
ClC1C=CC([N+]([O-])=O)=CC=1.ClC1C=CC(OCC#N)=CC=1.C(=O)([O-])[O-].[K+].[K+].C1OCCOCCOCCOCCOCCOC1.[Cl:46][C:47]1[CH:48]=[CH:49][C:50]([N+:56]([O-:58])=[O:57])=[C:51]([CH2:53][C:54]#[N:55])[CH:52]=1.[F:59][C:60]1[CH:61]=[C:62]([CH:65]=[CH:66][CH:67]=1)[CH2:63]Br>C(#N)C>[Cl:46][C:47]1[CH:48]=[CH:49][C:50]([N+:56]([O-:58])=[O:57])=[C:51]([CH2:53][C:54]#[N:55])[CH:52]=1.[Cl:46][C:47]1[CH:48]=[CH:49][C:50]([N+:56]([O-:58])=[O:57])=[C:51]([CH:53]([CH2:63][C:62]2[CH:65]=[CH:66][CH:67]=[C:60]([F:59])[CH:61]=2)[C:54]#[N:55])[CH:52]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C(C=C1)[N+](=O)[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C(OCC#N)C=C1
Step Two
Name
Quantity
13.8 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)#N
Step Three
Name
Quantity
100 mg
Type
reactant
Smiles
C1COCCOCCOCCOCCOCCO1
Name
Quantity
3.93 g
Type
reactant
Smiles
ClC=1C=CC(=C(C1)CC#N)[N+](=O)[O-]
Name
Quantity
4.15 g
Type
reactant
Smiles
FC=1C=C(CBr)C=CC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
It was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solids were removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure
STIRRING
Type
STIRRING
Details
the residue was stirred with a small amount of ethanol

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClC=1C=CC(=C(C1)CC#N)[N+](=O)[O-]
Name
Type
product
Smiles
ClC=1C=CC(=C(C1)C(C#N)CC1=CC(=CC=C1)F)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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